This compound is classified as an organic compound and a pharmaceutical intermediate. It belongs to the category of arylimidazole derivatives, which are known for their diverse biological activities, including anti-cancer properties. It is particularly noted for its role in the synthesis of Nilotinib, a medication used in the treatment of chronic myeloid leukemia .
The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride typically involves several steps that include the formation of the imidazole ring and subsequent functionalization with trifluoromethyl and aniline groups.
The molecular structure of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride can be represented as follows:
The compound has a melting point ranging from 124°C to 126°C, indicating its solid-state stability under standard conditions .
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride participates in various chemical reactions typical for arylimidazole derivatives:
The mechanism of action for compounds like 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is primarily related to their interaction with biological targets:
The primary applications of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride include:
The core synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline relies on nucleophilic aromatic substitution (SNAr), where the imidazole nitrogen attacks an electron-deficient aniline derivative. Key intermediates include 3-fluoro-5-(trifluoromethyl)aniline or 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, activated by the strong electron-withdrawing trifluoromethyl group. The ortho-fluoro or ortho-bromo substituent serves as a leaving group, facilitating imidazole attachment at the ortho-position relative to the amine. This reaction typically proceeds in polar aprotic solvents at 80–120°C, achieving yields of 75–92% after optimization. Regioselectivity is ensured by the superior activation from the trifluoromethyl group at the meta-position relative to the leaving group [5] [9].
Table 1: Leaving Group Efficiency in SNAr Reactions
Leaving Group | Intermediate | Yield (%) | Reaction Time (h) |
---|---|---|---|
Fluoride | 3-fluoro-5-(trifluoromethyl)aniline | 92 | 6 |
Bromide | 1-bromo-4-fluoro-2-(trifluoromethyl)benzene | 85 | 10 |
Nitro* | 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene | 78 | 14 |
Note: Nitro group requires subsequent reduction to aniline [5].
Solvent polarity critically influences SNAr kinetics. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred due to their high dielectric constants (ε = 36.7 and 46.7, respectively), which stabilize the anionic transition state. Bases like potassium carbonate or sodium hydride (1.5–2.0 equivalents) deprotonate imidazole (pKa ~14.5 for conjugate acid), enhancing nucleophilicity. DMF enables complete conversion within 6 hours at 80°C, while lower-polarity solvents (e.g., toluene) reduce yields by >30%. Microwave-assisted synthesis in DMSO reduces reaction times to <2 hours without compromising yield [5] .
Table 2: Solvent/Base Impact on Coupling Efficiency
Solvent | Base | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | Potassium carbonate | 80 | 92 | <2 |
DMSO | Sodium hydride | 90 | 89 | 3 |
Acetonitrile | Triethylamine | 82 | 76 | 8 |
Toluene | Potassium carbonate | 110 | 61 | 15 |
Conversion of the free base (2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) to its dihydrochloride salt (CAS 1171789-95-9) employs hydrogen chloride gas in anhydrous diethyl ether or ethyl acetate. Strict stoichiometric control (2.05–2.10 equivalents HCl) prevents monohydrochloride formation. Precipitation occurs at 0–5°C, yielding a crystalline solid with >99% purity (HPLC). The salt exhibits superior hygroscopic stability compared to hydrobromide analogs, with water content <0.5% by Karl Fischer titration. Critical quality attributes include residual solvents (<300 ppm DMF) and chloride content (theoretical: 23.6%) [3] [8].
Nitro intermediates (e.g., 1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole) undergo hydrogenation to the aniline using palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel. Optimal conditions (50 psi H2, 25°C, ethanol solvent) achieve >95% conversion in 3 hours. Catalyst poisoning is mitigated via pretreatment with ethylenediaminetetraacetic acid to chelate trace metals. Platinum-based catalysts are avoided due to undesired dehalogenation of the trifluoromethyl group. Pressure-sensitive reductions (atmospheric H2) extend reaction times but enhance selectivity [5] [9].
Table 3: Catalytic Hydrogenation Performance
Catalyst | H₂ Pressure (psi) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Pd/C (10%) | 50 | Ethanol | 3 | 97 |
Raney Ni | 60 | Methanol | 5 | 91 |
Pd/C (5%) | 14.7 (atmospheric) | Ethyl acetate | 8 | 89 |
The free base (2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline; CAS 380389-67-3) and dihydrochloride salt differ markedly in physicochemical behavior:
These attributes establish the dihydrochloride as the preferred form for pharmaceutical synthesis, particularly as an intermediate in tyrosine kinase inhibitors like nilotinib .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1